molecular formula C14H24N4O2 B2965018 Tert-butyl (3R,4S)-3-(aminomethyl)-4-(3-methylimidazol-4-yl)pyrrolidine-1-carboxylate CAS No. 2241141-94-4

Tert-butyl (3R,4S)-3-(aminomethyl)-4-(3-methylimidazol-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B2965018
CAS No.: 2241141-94-4
M. Wt: 280.372
InChI Key: DYFPNEPGMVCCKY-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R,4S)-3-(aminomethyl)-4-(3-methylimidazol-4-yl)pyrrolidine-1-carboxylate is a complex organic compound with notable applications in various fields including chemistry, biology, medicine, and industry. This compound, characterized by its intricate structure, plays a crucial role in scientific research and development.

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials such as pyrrolidine derivatives and methylimidazole compounds.

  • Reaction Conditions: : The reactions typically involve controlled conditions including specific temperatures, pressures, and catalysts to ensure the desired stereochemistry is achieved. Protective groups like tert-butyl are used to stabilize reactive intermediates.

  • Steps

    • Aminomethylation: : Introduction of the aminomethyl group to the pyrrolidine ring.

    • Imidazole Functionalization: : Incorporation of the 3-methylimidazole moiety.

    • Carboxylation: : Finally, the tert-butyl ester group is introduced to complete the synthesis.

Industrial Production Methods: : In an industrial setting, the compound can be synthesized using automated reactors that allow for precise control of reaction parameters. Continuous flow processes are often employed to enhance yield and purity.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction: : It can also be reduced using agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The amino and imidazole groups allow for various substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, meta-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.

  • Substitution: : Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

  • Oxidation products might include oxo-derivatives.

  • Reduction could yield deaminated products.

  • Substitution reactions produce a variety of functionalized derivatives, depending on the reagents used.

In Chemistry

  • Catalysis: : Utilized as a catalyst or a ligand in complex organic transformations.

  • Synthesis: : Employed as an intermediate in the synthesis of more complex molecules.

In Biology

  • Enzyme Inhibitors: : Acts as a precursor for enzyme inhibitors in biochemical research.

  • Biomolecular Studies: : Used in the study of biomolecular interactions.

In Medicine

  • Drug Development: : Investigated as a potential therapeutic agent in the treatment of diseases.

  • Pharmacokinetics: : Studied for its pharmacokinetic properties.

In Industry

  • Polymer Industry: : Applied in the synthesis of specialty polymers and materials.

  • Agrochemicals: : Used in the development of agrochemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The aminomethyl and imidazole groups allow for binding to enzymes and receptors, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the context of the research or application.

Comparison with Similar Compounds

Compared to other pyrrolidine and imidazole derivatives, Tert-butyl (3R,4S)-3-(aminomethyl)-4-(3-methylimidazol-4-yl)pyrrolidine-1-carboxylate stands out due to its unique stereochemistry and functional groups. Similar compounds include:

  • (R)-3-(Aminomethyl)pyrrolidine derivatives

  • (S)-4-(3-Methylimidazol-4-yl)pyrrolidine analogs

  • Tert-butyl esters of various pyrrolidine-based structures

Properties

IUPAC Name

tert-butyl (3R,4S)-3-(aminomethyl)-4-(3-methylimidazol-4-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)18-7-10(5-15)11(8-18)12-6-16-9-17(12)4/h6,9-11H,5,7-8,15H2,1-4H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFPNEPGMVCCKY-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CN=CN2C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CN=CN2C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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